咖啡因

描述

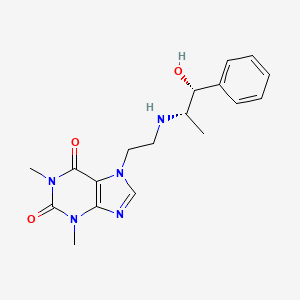

Cafedrine, also known as norephedrinoethyltheophylline, is a chemical linkage of norephedrine and theophylline. It is a cardiac stimulant used to increase blood pressure in people with hypotension .

Molecular Structure Analysis

Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 .Physical and Chemical Properties Analysis

Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 . Other physical and chemical properties are not detailed in the search results.科学研究应用

粘液纤毛清除增强

咖啡因与茶碱以 20:1 的比例组合,已被发现通过 IP3 受体相关的钙释放加速小鼠气管上皮的颗粒转运速度 . 粘液纤毛清除是一个至关重要的生理机制,通过清除下呼吸道的污染物和病原体来保护肺部,从而防止感染,因此这一点尤为重要 .

围手术期低血压的治疗

咖啡因与茶碱的组合自 20 世纪 60 年代以来一直用于治疗围手术期低血压或由于紧急情况引起的低血压状态 . 在机械通气和危重症患者中,这尤其重要,因为他们的粘液纤毛清除功能受损 .

微生物降解中的潜在应用

虽然与咖啡因没有直接关系,但值得注意的是,咖啡因,一种类似的化合物,已被研究用于其在微生物降解中的潜力 . 鉴于咖啡因和咖啡因在结构上的相似性,未来的研究可能探索咖啡因类似的应用 .

β1-肾上腺素受体的协同作用

咖啡因/茶碱已被发现对 β1-肾上腺素受体具有协同作用,这与在临床相关浓度下改变呼吸上皮的颗粒转运速度高度相关 . 需要进一步研究来评估咖啡因/茶碱介导的粘液纤毛功能改变在临床实践中的价值 .

钙信号转导中的潜在作用

咖啡因/茶碱、单独的咖啡因和单独的茶碱通过 IP3 受体相关的钙释放发挥其作用,而最终的触发因素是 β1-肾上腺素受体刺激 . 这表明咖啡因可能在钙信号转导中发挥作用,而钙信号转导是许多细胞功能中的一个重要过程 .

未来方向

作用机制

Target of Action

It is known to have a cardiac stimulant effect, suggesting that it may interact with receptors or channels involved in cardiac function .

Biochemical Pathways

It is suggested that cafedrine may influence the intracellular calcium concentration, which is a key second messenger in various cellular processes . This could potentially affect various biochemical pathways, leading to increased cardiac output .

Pharmacokinetics

Detailed knowledge of Cafedrine pharmacokinetics is essential for understanding its in vivo pharmacodynamics. Interestingly, maximum effects of Cafedrine are observed with some delay but decrease rather slowly

生化分析

Biochemical Properties

Cafedrine is a complex molecule that interacts with various enzymes, proteins, and other biomoleculesIt is known that Cafedrine has a significant impact on the cardiovascular system, primarily by increasing cardiac output .

Cellular Effects

Cafedrine influences cell function by increasing cardiac preload, stroke volume, and cardiac output . It does not significantly alter systemic vascular resistance or heart rate

属性

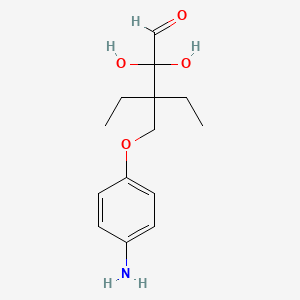

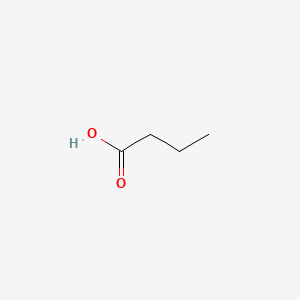

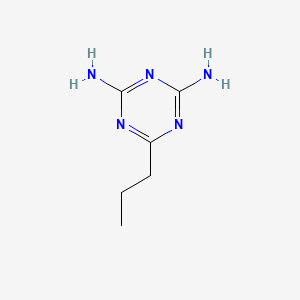

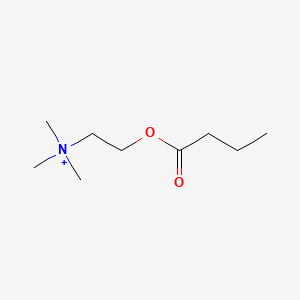

| { "Design of the Synthesis Pathway": "Cafedrine can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": ["Phenylacetic acid", "2,5-dimethoxybenzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "3,7-dimethylxanthine"], "Reaction": [ "Step 1: Condensation of phenylacetic acid and 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate to form 2,5-dimethoxy-α-phenylcinnamic acid.", "Step 2: Reduction of 2,5-dimethoxy-α-phenylcinnamic acid with sodium borohydride in the presence of hydrochloric acid to form 2,5-dimethoxy-α-phenylcinnamyl alcohol.", "Step 3: Esterification of 2,5-dimethoxy-α-phenylcinnamyl alcohol with methyl iodide in the presence of sodium hydroxide to form 2,5-dimethoxy-α-phenylcinnamyl methyl ether.", "Step 4: Condensation of 2,5-dimethoxy-α-phenylcinnamyl methyl ether with 3,7-dimethylxanthine in the presence of a Lewis acid catalyst to form Cafedrine." ] } | |

CAS 编号 |

58166-83-9 |

分子式 |

C18H23N5O3 |

分子量 |

357.4 g/mol |

IUPAC 名称 |

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI 键 |

UJSKUDDDPKGBJY-WFASDCNBSA-N |

手性 SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

规范 SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

外观 |

Solid powder |

| 58166-83-9 | |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

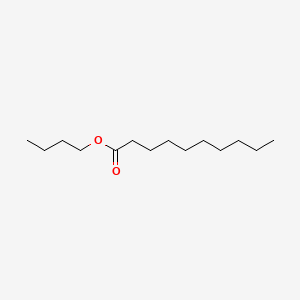

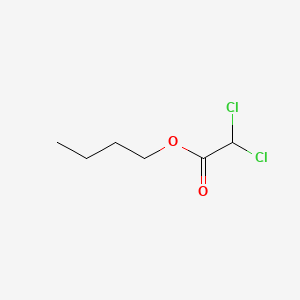

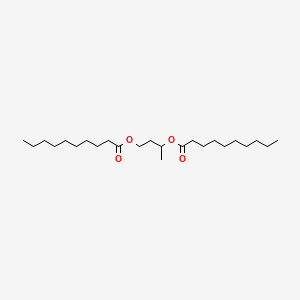

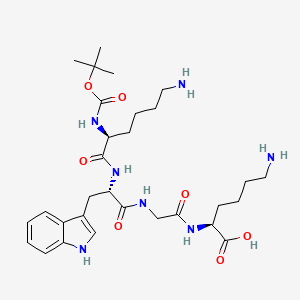

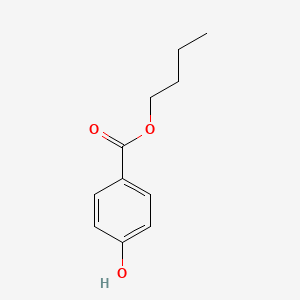

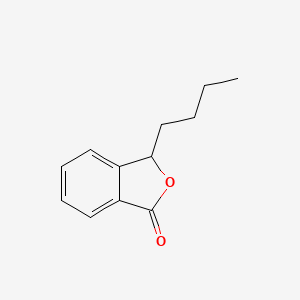

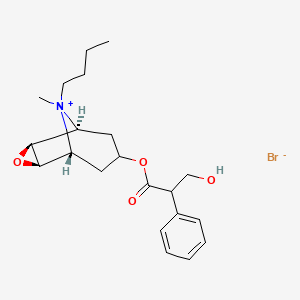

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)